1-(DIMETHYLAMINO)-4-(3,4,5-TRIMETHOXYPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE
Overview
Description
1-(DIMETHYLAMINO)-4-(3,4,5-TRIMETHOXYPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE is a complex organic compound with a unique structure that combines a quinoline core with a dimethylamino group and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(DIMETHYLAMINO)-4-(3,4,5-TRIMETHOXYPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aromatic aldehyde in the presence of a base.
Introduction of the Dimethylamino Group: This step involves the alkylation of the quinoline core with dimethylamine under basic conditions.
Attachment of the Trimethoxyphenyl Group: This can be done through a Friedel-Crafts acylation reaction, where the quinoline core reacts with 3,4,5-trimethoxybenzoyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(DIMETHYLAMINO)-4-(3,4,5-TRIMETHOXYPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various nucleophiles.
Scientific Research Applications
1-(DIMETHYLAMINO)-4-(3,4,5-TRIMETHOXYPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new pharmaceuticals.
Industry: Used in the development of new materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1-(DIMETHYLAMINO)-4-(3,4,5-TRIMETHOXYPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
1-(DIMETHYLAMINO)-4-(3,4,5-TRIMETHOXYPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE can be compared with similar compounds such as:
Quinoline Derivatives: Compounds with a quinoline core but different substituents.
Aminoquinolines: Compounds with amino groups attached to the quinoline core.
Methoxyphenyl Derivatives: Compounds with methoxy groups attached to a phenyl ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
1-(dimethylamino)-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5/c1-21(2)22-14-7-6-8-15(23)19(14)13(11-18(22)24)12-9-16(25-3)20(27-5)17(10-12)26-4/h9-10,13H,6-8,11H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONEAQYGIKRIZFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N1C2=C(C(CC1=O)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)CCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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